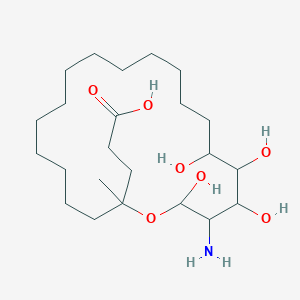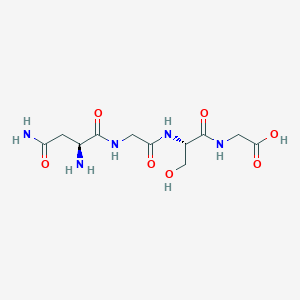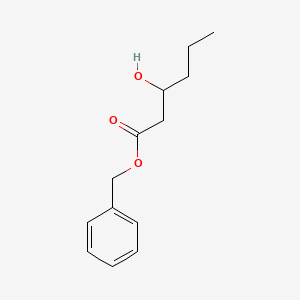![molecular formula C9H16N2OS2 B14251650 5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 400767-33-1](/img/structure/B14251650.png)
5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and a thione group. The hexylsulfanyl group attached to the ring enhances its chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The general reaction scheme is as follows:
- Preparation of hydrazide: The starting material, a hydrazide, is synthesized by reacting an ester with hydrazine hydrate.
- Cyclization: The hydrazide is then treated with carbon disulfide and a base (such as potassium hydroxide) under reflux to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Potential use in drug design due to its biological activity against various pathogens.
Industry: Employed in the extraction of palladium(II) from hydrochloric acid solutions.
Mécanisme D'action
The mechanism of action of 5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with biological targets, such as enzymes or receptors. The compound’s thione group can form coordination complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, its ability to undergo redox reactions can disrupt cellular processes in pathogens, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole: Another sulfur-containing heterocycle used in palladium extraction.
4-[(Hexylsulfanyl)methyl]-3,5-dimethylisoxazole: Similar structure but with an isoxazole ring, also used in metal extraction.
Uniqueness
5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
400767-33-1 |
|---|---|
Formule moléculaire |
C9H16N2OS2 |
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
5-(hexylsulfanylmethyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H16N2OS2/c1-2-3-4-5-6-14-7-8-10-11-9(13)12-8/h2-7H2,1H3,(H,11,13) |
Clé InChI |
IIPADAWTUNUHCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSCC1=NNC(=S)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


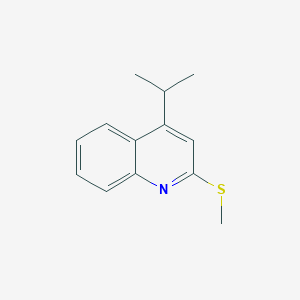
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)



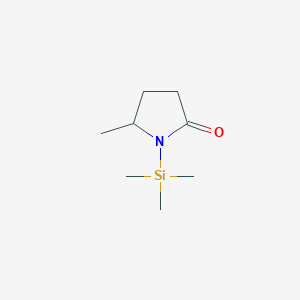
![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
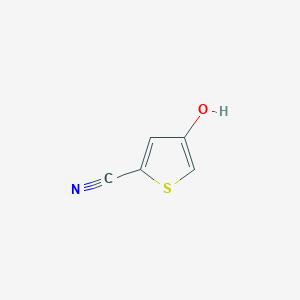
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)
